5-Hydroxy-2-(methylamino)benzaldehyde 5-Hydroxy-2-(methylamino)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 70127-99-0
VCID: VC18710225
InChI: InChI=1S/C8H9NO2/c1-9-8-3-2-7(11)4-6(8)5-10/h2-5,9,11H,1H3
SMILES:
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol

5-Hydroxy-2-(methylamino)benzaldehyde

CAS No.: 70127-99-0

Cat. No.: VC18710225

Molecular Formula: C8H9NO2

Molecular Weight: 151.16 g/mol

* For research use only. Not for human or veterinary use.

5-Hydroxy-2-(methylamino)benzaldehyde - 70127-99-0

Specification

CAS No. 70127-99-0
Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
IUPAC Name 5-hydroxy-2-(methylamino)benzaldehyde
Standard InChI InChI=1S/C8H9NO2/c1-9-8-3-2-7(11)4-6(8)5-10/h2-5,9,11H,1H3
Standard InChI Key VLNDERXCPZQXFQ-UHFFFAOYSA-N
Canonical SMILES CNC1=C(C=C(C=C1)O)C=O

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

5-Hydroxy-2-(methylamino)benzaldehyde belongs to the class of aromatic aldehydes with additional hydroxyl and methylamino substituents. The benzene ring is substituted at three positions:

  • Position 1: Aldehyde group (CHO-\text{CHO}), which acts as a strong electron-withdrawing group.

  • Position 2: Methylamino group (NHCH3-\text{NHCH}_3), providing both electron-donating and basic properties.

  • Position 5: Hydroxyl group (OH-\text{OH}), contributing hydrogen-bonding capacity and acidity.

The interplay between these groups creates a polarized electronic environment, influencing the compound’s reactivity and stability. The canonical SMILES representation (CNC1=C(C=C(C=C1)O)C=O\text{CNC1=C(C=C(C=C1)O)C=O}) and IUPAC name (5-hydroxy-2-(methylamino)benzaldehyde) further clarify its connectivity.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC8H9NO2\text{C}_8\text{H}_9\text{NO}_2
Molecular Weight151.16 g/mol
IUPAC Name5-hydroxy-2-(methylamino)benzaldehyde
CAS Registry Number70127-99-0
InChI KeyVLNDERXCPZQXFQ-UHFFFAOYSA-N

Electronic and Steric Effects

The hydroxyl group at position 5 donates electrons via resonance, while the aldehyde at position 1 withdraws electrons inductively. This duality creates regions of high and low electron density, facilitating interactions with electrophiles and nucleophiles. The methylamino group introduces steric hindrance, which moderates reaction kinetics and selectivity.

Synthesis and Reaction Mechanisms

Synthetic Pathways

The compound is synthesized through a condensation reaction between 2-hydroxy-5-methylbenzaldehyde and a methylamine derivative in ethanol under reflux. Key steps include:

  • Activation: Protonation of the amine to enhance nucleophilicity.

  • Nucleophilic Attack: The methylamine attacks the aldehyde carbonyl carbon, forming an imine intermediate.

  • Tautomerization: The intermediate undergoes proton transfer to stabilize the final product.

This method yields moderate to high purity, though optimization of reaction time and temperature is critical to minimizing side products.

Reaction Mechanisms

5-Hydroxy-2-(methylamino)benzaldehyde participates in two primary reaction types:

  • Nucleophilic Addition: The aldehyde group reacts with nucleophiles (e.g., hydrazines) to form hydrazones.

  • Electrophilic Substitution: The hydroxyl group directs electrophiles (e.g., nitronium ions) to the para position relative to itself.

Proton transfer between the hydroxyl and methylamino groups generates zwitterionic intermediates, which stabilize transition states during these reactions.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

IR analysis reveals characteristic absorption bands:

  • C=O Stretch: 1680–1700 cm1^{-1} (aldehyde carbonyl).

  • O–H Stretch: 3200–3600 cm1^{-1} (hydroxyl group).

  • C–N Stretch: 1250–1350 cm1^{-1} (methylamino group).

These peaks confirm the presence of functional groups and their electronic environments.

Nuclear Magnetic Resonance (NMR)

While specific NMR data for this compound is limited in the provided sources, analogous structures exhibit the following signals:

  • Aldehyde Proton: δ\delta 9.8–10.2 ppm (singlet).

  • Aromatic Protons: δ\delta 6.5–7.5 ppm (complex splitting due to substituents).

  • Methylamino Protons: δ\delta 2.8–3.2 ppm (singlet for NHCH3-\text{NHCH}_3).

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